Superior In Vitro Antiviral Potency Against SARS-CoV-2 Compared to Lopinavir and Ritonavir
In a comparative study assessing the in vitro antiviral activity of FDA-approved drugs against SARS-CoV-2, nelfinavir demonstrated significantly greater potency than other HIV protease inhibitors. Its half-maximal effective concentration (EC50) was substantially lower than that of lopinavir and ritonavir, indicating a higher intrinsic antiviral effect in this cellular model [1]. The low EC50 value positions nelfinavir as a strong candidate for further investigation in SARS-CoV-2 therapeutic strategies, distinguishing it from less potent members of its class [1].
| Evidence Dimension | In vitro antiviral activity against SARS-CoV-2 (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.77 ± 0.32 µM |
| Comparator Or Baseline | Lopinavir: EC50 = 9.00 ± 0.42 µM; Ritonavir: EC50 > 10 µM |
| Quantified Difference | Nelfinavir's EC50 is approximately 11.7-fold lower than lopinavir's and >13-fold lower than ritonavir's. |
| Conditions | SARS-CoV-2-Nluc reporter virus assay in Vero E6 cells. |
Why This Matters
This data is crucial for researchers prioritizing compounds for SARS-CoV-2 antiviral screening, as nelfinavir's superior potency allows for effective inhibition at clinically achievable concentrations, unlike lopinavir or ritonavir.
- [1] Jeon S, Ko M, Lee J, Choi I, Byun SY, Park S, et al. Identification of antiviral drug candidates against SARS-CoV-2 from FDA-approved drugs. Nat Commun. 2020 May 20;11(1):3082. Table 2. doi: 10.1038/s41467-020-19055-7. View Source
